molecular formula C23H23N3O3 B11292310 Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

Cat. No.: B11292310
M. Wt: 389.4 g/mol
InChI Key: OUYZJGRIQZBUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimido[1,2-a]benzimidazole core. This is followed by esterification to introduce the ethyl propanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimidine Derivatives: These compounds are widely studied for their therapeutic potential.

Uniqueness

Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimido[1,2-a]benzimidazole core with an ethyl propanoate group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 3-(1-benzyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-3-yl)propanoate

InChI

InChI=1S/C23H23N3O3/c1-3-29-21(27)14-13-18-16(2)25(15-17-9-5-4-6-10-17)23-24-19-11-7-8-12-20(19)26(23)22(18)28/h4-12H,3,13-15H2,1-2H3

InChI Key

OUYZJGRIQZBUPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.